molecular formula C25H21FN2O4S2 B2585128 N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine CAS No. 1115562-96-3

N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine

Cat. No.: B2585128
CAS No.: 1115562-96-3
M. Wt: 496.57
InChI Key: BKJBTBVGOUZEKO-UHFFFAOYSA-N
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Description

N2-(2-Fluorophenyl)-3-(4-methoxybenzenesulfonyl)-5-(4-methylbenzoyl)thiophene-2,4-diamine is a thiophene-based compound with a poly-substituted heterocyclic core. Its structure features:

  • Thiophene backbone: A five-membered aromatic ring containing sulfur, substituted at positions 2 and 4 with amino groups.
  • N2-(2-Fluorophenyl): A fluorine-substituted phenyl group attached to the N2 position.
  • 3-(4-Methoxybenzenesulfonyl): A sulfonyl group linked to a methoxy-substituted benzene ring at position 2.
  • 5-(4-Methylbenzoyl): A benzoyl group with a methyl substituent at the para position of the benzene ring.

This compound’s design integrates electron-withdrawing (sulfonyl, benzoyl) and electron-donating (methoxy, methyl) groups, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions.

Properties

IUPAC Name

[3-amino-5-(2-fluoroanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O4S2/c1-15-7-9-16(10-8-15)22(29)23-21(27)24(25(33-23)28-20-6-4-3-5-19(20)26)34(30,31)18-13-11-17(32-2)12-14-18/h3-14,28H,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJBTBVGOUZEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several thiophene and sulfonamide derivatives reported in the literature. Below is a comparative analysis:

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Thiophene-2,4-diamine N2-(2-Fluorophenyl), 3-(4-methoxybenzenesulfonyl), 5-(4-methylbenzoyl) Not explicitly reported; inferred anticancer/antimicrobial potential from analogs
5-(4-Chlorophenyl)-3-[N-carbamimidoyl-4-(carbamothioyl)amino-benzenesulfonamide]thiophene-2-carboxylate Thiophene-carboxylate 4-Chlorophenyl, sulfonamide-linked carbamimidoyl/carbamothioyl groups Anticancer activity (tested against HepG2 and MCF-7 cell lines)
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide Thiophene-sulfonamide 3-(4-Fluorophenyl-oxadiazole), N-(4-methoxyphenyl)-N-methyl Not explicitly reported; structural similarity suggests kinase inhibition potential
S-Alkylated 1,2,4-triazoles (e.g., compounds [10–15] in ) 1,2,4-Triazole-thione Fluorophenyl, methoxybenzenesulfonyl, alkylated thioether chains Antimicrobial and anti-inflammatory activities
N-(4-substituted-phenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamides Thiophene-carboxamide Chloroacetamido, cyano, methyl groups Cytotoxicity against HepG2 and MCF-7 cells; synergistic effects with sorafenib

Key Comparisons

Electron-Withdrawing Groups: The sulfonyl group in the target compound enhances polarity and may improve binding to hydrophobic pockets in biological targets, similar to sulfonamide derivatives in and .

Fluorophenyl vs. Other Aromatic Substituents: The 2-fluorophenyl group at N2 may enhance metabolic stability compared to non-fluorinated analogs (e.g., 4-chlorophenyl in ) due to fluorine’s electronegativity and resistance to oxidation .

Biological Activity :

  • Thiophene-carboxamides with chloroacetamido groups () exhibit potent cytotoxicity (IC50 = 0.5–3.9 µM), suggesting that the target compound’s benzoyl and sulfonyl groups could modulate similar pathways (e.g., apoptosis induction) .
  • S-Alkylated triazoles () with fluorophenyl and methoxybenzenesulfonyl groups show antimicrobial activity, implying that the target compound’s sulfonyl moiety may contribute to broad-spectrum efficacy .

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